![molecular formula C10H10N2S2 B2965388 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole CAS No. 2137543-10-1](/img/structure/B2965388.png)
4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole
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Overview
Description
“4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole” is a chemical compound that belongs to the class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of “4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole” is characterized by a thiophene ring fused to a pyridine ring . The molecular weight of a related compound, “4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline”, is 230.33 .Scientific Research Applications
Antiproliferative Activity
Thiazole derivatives have been studied for their antiproliferative effects against various cancer cell lines. This application is crucial in the development of new anticancer therapies .
Antioxidant Properties
Some thiazole compounds exhibit potent antioxidant activity, which is beneficial in protecting cells from oxidative stress-related damage .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives make them candidates for developing new antibiotics and antifungal agents .
Anticonvulsant Effects
Thiazole compounds have shown promise in seizure models, offering potential applications in treating epilepsy and other seizure-related disorders .
Anti-inflammatory and Analgesic Activities
These compounds also display anti-inflammatory and analgesic activities, suggesting their use in pain management and inflammatory conditions .
Antidiabetic Potential
Research indicates that thiazole derivatives may have applications in managing diabetes through their antidiabetic effects .
Mechanism of Action
Target of Action
A related compound, ticlopidine, is known to inhibit the p2 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
It’s worth noting that related compounds have been found to exhibit inhibitory activity . This suggests that 4-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}-1,3-thiazole may also function as an inhibitor, binding to its target and preventing or reducing its activity .
Biochemical Pathways
Given the potential target and mode of action, it’s plausible that this compound could influence pathways related to platelet aggregation and blood clotting .
Result of Action
If the compound acts similarly to related inhibitors, it may prevent or reduce the activity of its target, potentially influencing processes such as platelet aggregation .
properties
IUPAC Name |
7-(1,3-thiazol-4-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-3-11-9(8-5-13-6-12-8)10-7(1)2-4-14-10/h2,4-6,9,11H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISXSFKNEVONOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=CS2)C3=CSC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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